molecular formula C10H11BrO2S B13113721 Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)-

Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)-

Cat. No.: B13113721
M. Wt: 275.16 g/mol
InChI Key: PSRISGSRGCHCMC-UHFFFAOYSA-N
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Description

Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromine atom, an ethenyl group, a methyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. Common synthetic routes include:

    Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

    Ethenylation: Introduction of the ethenyl group through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Methylation: Introduction of the methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as the catalyst.

    Methylsulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine atom can be replaced by other substituents.

    Oxidation Reactions: Oxidation of the ethenyl group to form corresponding epoxides or aldehydes.

    Reduction Reactions: Reduction of the bromine atom to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., sodium methoxide) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene,1-bromo-4-methyl-: Similar structure but lacks the ethenyl and methylsulfonyl groups.

    Benzene,1-(bromomethyl)-4-methyl-: Contains a bromomethyl group instead of the ethenyl group.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar but lacks the ethenyl group.

Uniqueness

Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethenyl group allows for additional reactivity, while the methylsulfonyl group enhances solubility and stability.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-bromo-3-ethenyl-2-methyl-4-methylsulfonylbenzene

InChI

InChI=1S/C10H11BrO2S/c1-4-8-7(2)9(11)5-6-10(8)14(3,12)13/h4-6H,1H2,2-3H3

InChI Key

PSRISGSRGCHCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=C)S(=O)(=O)C)Br

Origin of Product

United States

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